N-(3-N-Butyl)norbuprenorphine-d9
Description
N-(3-N-Butyl)norbuprenorphine-d9 is a deuterated analog of norbuprenorphine (norBUP), a major metabolite of the opioid partial agonist buprenorphine (BUP). The compound features a deuterium-substituted n-butyl group at the tertiary nitrogen position, which is hypothesized to enhance metabolic stability and alter pharmacokinetic properties compared to non-deuterated analogs .
Properties
Molecular Formula |
C₂₉H₃₄D₉NO₄ |
|---|---|
Molecular Weight |
478.71 |
Synonyms |
[5α,7α(S)]-17-Butyl-α-(1,1-dimethylethyl)-4,5-epoxy-18,19-dihydro-3-hydroxy-6-methoxy-α-methyl-6,14-ethenomorphinan-7-methanol-d9; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Pharmacological Activity: Norbuprenorphine (norBUP) vs. Buprenorphine (BUP)
Norbuprenorphine, the parent compound of N-(3-N-Butyl)norbuprenorphine-d9, exhibits distinct pharmacological properties compared to BUP:
Key Findings :
Structural Analogs: Deuterated Derivatives
Deuteration is a common strategy to improve metabolic stability. Comparable deuterated compounds include:
(a) N-Butyl Nortadalafil-d9
- Structure: Deuterated n-butyl group on a pyrazino-pyridoindole backbone.
- Function : Phosphodiesterase inhibitor (PDE-5) with enhanced stability due to deuterium.
- Relevance : Demonstrates that deuterium substitution in alkyl chains can prolong half-life without altering target affinity.
(b) N-Methylnorbuprenorphine 3-Methyl Ether-d9
- Structure: Deuterated methyl and methyl ether groups on the norBUP scaffold.
Data Table: Comparative Profiles of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
